3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine
Overview
Description
3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine, also known as 3-CPP, is a pyrazole-based amine that is used in a wide range of scientific research applications. It has been studied extensively due to its ability to form strong hydrogen bonds, its non-toxic nature, and its ability to act as a catalyst in various reactions. In
Scientific Research Applications
Synthesis and Chemical Reactions
Three-Component Condensations : 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine is used in three-component condensation reactions to produce substituted pyrazolopyrimidines and pyrazoloquinazolines, contributing to the field of organic synthesis (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).
Solvent-Free Synthesis of Heterocyclic Ketene Aminals : This compound is involved in the efficient, environmentally benign, solvent-free synthesis of heterocyclic ketene aminals, demonstrating its utility in green chemistry (Yu et al., 2013).
Synthesis of Novel Tacrine Analogs : As a precursor in the synthesis of novel tacrine analogs, this compound contributes to the development of potential acetylcholinesterase inhibitors, relevant in the study of neurodegenerative diseases like Alzheimer's (Mahdavi et al., 2017).
Catalytic Applications
- Catalysis in Copolymerization : Derivatives of this compound are used as catalysts for the copolymerization of CO2 and cyclohexene oxide, showcasing its role in materials science and sustainable chemistry (Matiwane, Obuah, & Darkwa, 2020).
Spectroscopic and Theoretical Investigations
- Spectroscopic Analysis of Azo Schiff Bases : This compound is involved in the synthesis of azo Schiff bases, providing a platform for comprehensive spectroscopic and theoretical investigations, which are crucial in the field of analytical chemistry (Özkınalı et al., 2018).
Biomedical Research
Antimicrobial Activities of Modified Hydrogels : It is used in the modification of hydrogels for increased antimicrobial activities, highlighting its potential in medical applications and material sciences (Aly & El-Mohdy, 2015).
Cytotoxicity Evaluation for Cancer Treatment : Derivatives of this compound are evaluated for their cytotoxicity against various cancer cell lines, suggesting its relevance in the search for new anticancer agents (Alam et al., 2018).
Safety and Hazards
properties
IUPAC Name |
5-cyclohexyl-2-phenylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGBFVMPZTXNSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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